Cas no 1627721-90-7 (6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, facilitated by the tetramethyl dioxaborolane protecting group. The chloro substituent at the 6-position offers a reactive site for further functionalization, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. This compound is particularly valuable in the synthesis of complex heterocyclic systems, pharmaceutical scaffolds, and materials science applications, where precise control over molecular architecture is required. Its compatibility with diverse reaction conditions further underscores its utility in advanced synthetic methodologies.
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline structure
1627721-90-7 structure
商品名:6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS番号:1627721-90-7
MF:C15H17BClNO2
メガワット:289.564983129501
MDL:MFCD31390758
CID:5463633
PubChem ID:123559741

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 化学的及び物理的性質

名前と識別子

    • 6-CHLORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)QUINOLINE
    • 6-chloro-quinoline-4-boronic acid pinacol ester
    • Z3035091743
    • 6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
    • Quinoline, 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MDL: MFCD31390758
    • インチ: 1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-18-13-6-5-10(17)9-11(12)13/h5-9H,1-4H3
    • InChIKey: DEUUWLAOCJJKBT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2C(C=1)=C(B1OC(C)(C)C(C)(C)O1)C=CN=2

計算された属性

  • せいみつぶんしりょう: 289.1040866 g/mol
  • どういたいしつりょう: 289.1040866 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.4
  • ぶんしりょう: 289.6

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22796596-0.5g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
0.5g
$579.0 2024-06-20
Enamine
EN300-22796596-10.0g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
10.0g
$3191.0 2024-06-20
Enamine
EN300-22796596-0.05g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
0.05g
$174.0 2024-06-20
Enamine
EN300-22796596-2.5g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
2.5g
$1454.0 2024-06-20
Aaron
AR027YC6-250mg
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
250mg
$530.00 2025-02-15
1PlusChem
1P027Y3U-50mg
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
50mg
$269.00 2023-12-20
1PlusChem
1P027Y3U-250mg
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
250mg
$516.00 2023-12-20
1PlusChem
1P027Y3U-100mg
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
100mg
$369.00 2023-12-20
Enamine
EN300-22796596-1g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
1g
$743.0 2023-09-15
1PlusChem
1P027Y3U-2.5g
6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
1627721-90-7 95%
2.5g
$1859.00 2023-12-20

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 関連文献

6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineに関する追加情報

Comprehensive Overview of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS No. 1627721-90-7)

6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS No. 1627721-90-7) is a highly versatile boron-containing heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, often referred to as a quinoline boronic ester, is a key intermediate in the synthesis of advanced small-molecule drugs and functional materials. Its unique molecular structure, featuring a tetramethyl-1,3,2-dioxaborolane moiety, enables its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

The growing interest in 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is driven by its role in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. Researchers are increasingly exploring its potential in targeted therapy, as the quinoline scaffold is known for its bioactivity and binding affinity to various biological targets. Additionally, its boron-based functional group makes it a valuable tool in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in degradation therapy.

From a materials science perspective, 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is utilized in the design of organic electronic devices, such as OLEDs and sensors. Its electron-deficient nature and stable boron center contribute to enhanced charge transport properties, making it a promising candidate for optoelectronic applications. Recent studies have also highlighted its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it acts as a building block for constructing porous materials.

The synthesis of 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves palladium-catalyzed borylation of halogenated quinoline derivatives, followed by esterification with pinacol. This process ensures high yield and purity, critical for its applications in high-throughput screening and medicinal chemistry. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize its structural integrity.

In the context of sustainability, researchers are investigating greener alternatives for synthesizing boron-containing compounds, including 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. Topics such as catalyst recycling, solvent-free reactions, and biodegradable reagents are gaining traction, aligning with the global push toward green chemistry. This compound's compatibility with flow chemistry systems further enhances its appeal for industrial-scale production.

Frequently asked questions about 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline include its storage conditions (typically under inert atmosphere), solubility in common organic solvents (e.g., DMSO, THF), and its stability under various pH conditions. These properties are crucial for ensuring its reactivity and shelf life in laboratory settings.

As the demand for precision medicine and smart materials grows, 6-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is poised to play a pivotal role in advancing these fields. Its multifunctional nature and adaptability to diverse chemical transformations make it a cornerstone of modern synthetic chemistry. Future research may explore its nanotechnology applications or its integration into biohybrid systems, further expanding its scientific impact.

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